molecular formula C8H14N4O B13295117 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide

Cat. No.: B13295117
M. Wt: 182.22 g/mol
InChI Key: ZAUVBRGYWYDOPG-UHFFFAOYSA-N
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Description

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide is a chemical compound that features an imidazole ring substituted with dimethyl groups at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which lacks the dimethyl and amino substituents.

    Histidine: An amino acid with an imidazole side chain.

    Metronidazole: An antimicrobial agent with an imidazole ring.

Uniqueness

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups and the amino substituent can enhance its stability and reactivity compared to other imidazole derivatives.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-3-(4,5-dimethylimidazol-1-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-6(2)12(4-11-5)3-7(9)8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)

InChI Key

ZAUVBRGYWYDOPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC(C(=O)N)N)C

Origin of Product

United States

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